Atorvastatin-d5 Sodium Salt
Overview
Description
Atorvastatin-d5 Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C33H34FN2NaO5 and its molecular weight is 585.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Health:
- Atorvastatin prevents endothelial nitric oxide (eNOS) downregulation and inhibits oxidative stress, which is crucial in managing end-organ injury in salt-sensitive hypertension (Zhou, Jaimes, & Raij, 2004).
- It also significantly reduces joint inflammation and hyperalgesia in a rat model of monoarticular arthritis, indicating its potential in managing inflammatory conditions (Wahane & Kumar, 2010).
Renal Health:
- The drug improves sodium handling and decreases blood pressure in salt-loaded rats with chronic renal insufficiency, suggesting a role in managing kidney-related conditions (Juncos et al., 2012).
- Atorvastatin causes a significant reduction in epithelial sodium channels but does not change sodium excretion or nitric oxide availability in patients with chronic kidney disease stage II-III (Mose et al., 2014).
Metabolic Health:
- It ameliorates cardiac fibrosis and improves left ventricular diastolic function in hypertensive diastolic heart failure model rats, suggesting a potential role in heart failure management (Akahori et al., 2014).
- Atorvastatin is more active in vitro than other statins against Plasmodium falciparum, indicating its potential use in malaria research (Pradines et al., 2007).
Other Applications:
- The drug promotes the expansion of myeloid-derived suppressor cells (MDSCs) and attenuates murine colitis, which may suggest benefits for statin-based treatment in autoimmune diseases (Lei et al., 2016).
- It also ameliorates inflammation and hyperalgesia in a rat model of arthritis, improving mobility and quality of life (Wahane & Kumar, 2010).
Mechanism of Action
Atorvastatin-d5 Sodium Salt, also known as Atorvastatin-d5 (sodium), is a deuterium-labeled form of Atorvastatin . It is primarily used as an internal standard for the quantification of Atorvastatin .
Target of Action
The primary target of this compound is the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport .
Mode of Action
This compound acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it blocks the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver, where decreased hepatic cholesterol synthesis leads to a reduction in circulating cholesterol levels .
Biochemical Pathways
The inhibition of HMG-CoA reductase by this compound affects the mevalonate pathway of cholesterol synthesis . This results in decreased production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) .
Result of Action
The inhibition of HMG-CoA reductase by this compound leads to a reduction in the endogenous production of cholesterol . This results in lower levels of circulating LDL cholesterol, often referred to as "bad cholesterol" . The reduction in LDL cholesterol levels is associated with a decreased risk of cardiovascular disease .
Safety and Hazards
Future Directions
Atorvastatin and other statins are considered first-line treatment options for dyslipidemia . The increasing use of this class of drugs is largely attributed to the rise in cardiovascular diseases in many countries . As the patent life of Lipitor expired in 2011, the drug can now be produced generically, requiring the development of efficient, non-proprietary production processes .
Biochemical Analysis
Biochemical Properties
Atorvastatin-d5 Sodium Salt interacts with the enzyme HMG-CoA reductase, inhibiting its activity . This interaction plays a crucial role in the biochemical reactions involved in cholesterol synthesis. By inhibiting HMG-CoA reductase, this compound effectively reduces the production of cholesterol in the body .
Cellular Effects
This compound has been shown to influence various cellular processes. For instance, it has been reported to inhibit the proliferation and invasion of human SV-SMC cells . Additionally, it has been found to disrupt the activity of caspase-1 and interfere with the secretion of IL-1β in human THC-1 monocyte cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of HMG-CoA reductase . This inhibition disrupts the conversion of HMG-CoA to mevalonate, an early and critical step in cholesterol biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving rats, Atorvastatin was administered orally using the gastric gavage in the dose of 100 mg/kg of body weight . The study found marked beneficial effects of Atorvastatin on the renal and vascular parameters in all the groups .
Dosage Effects in Animal Models
The effects of this compound have been observed to vary with different dosages in animal models. For example, in a study involving mice, high doses of Atorvastatin were found to impair bone quality .
Metabolic Pathways
This compound is involved in the mevalonate pathway of cholesterol synthesis . It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thereby disrupting the conversion of HMG-CoA to mevalonate .
Transport and Distribution
It is known that Atorvastatin, the non-deuterated form, is primarily active in the liver, where it inhibits cholesterol synthesis .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given that its target, HMG-CoA reductase, is located in the endoplasmic reticulum of cells , it is reasonable to infer that this compound may also localize to this subcellular compartment.
Properties
IUPAC Name |
sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRPOCPLIUDBSA-ADFDHUHVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34FN2NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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